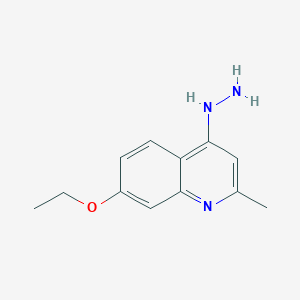
7-Ethoxy-4-hydrazinyl-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethoxy-4-hydrazinyl-2-methylquinoline is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of an ethoxy group at the 7th position, a hydrazinyl group at the 4th position, and a methyl group at the 2nd position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-4-hydrazinyl-2-methylquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the quinoline derivative is treated with ethyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: 7-Ethoxy-4-hydrazinyl-2-methylquinoline can undergo oxidation reactions, where the hydrazinyl group is oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy and hydrazinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of azides or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
7-Ethoxy-4-hydrazinyl-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 7-Ethoxy-4-hydrazinyl-2-methylquinoline involves its interaction with biological macromolecules such as DNA and proteins. The hydrazinyl group can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes and inhibit their activity by binding to the active site or allosteric sites.
類似化合物との比較
Similar Compounds
6-Ethoxy-4-hydrazinyl-2-methylquinoline: Similar structure but with the ethoxy group at the 6th position.
4-Hydrazinyl-2-methylquinoline: Lacks the ethoxy group.
7-Ethoxy-2-methylquinoline: Lacks the hydrazinyl group.
Uniqueness
7-Ethoxy-4-hydrazinyl-2-methylquinoline is unique due to the presence of both the ethoxy and hydrazinyl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
(7-ethoxy-2-methylquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C12H15N3O/c1-3-16-9-4-5-10-11(7-9)14-8(2)6-12(10)15-13/h4-7H,3,13H2,1-2H3,(H,14,15) |
InChIキー |
SSDWYJMOYMHDIS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=NC(=CC(=C2C=C1)NN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















